

A Technical Guide to 1-(4-Propylphenyl)ethanamine for Research and Development

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Compound of Interest

Compound Name: 1-(4-Propylphenyl)ethanamine

CAS No.: 91339-01-4

Cat. No.: B1275569

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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of **1-(4-Propylphenyl)ethanamine**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, reactivity, and characterization. It includes detailed experimental protocols for verification, an exploration of its relevance within the broader class of phenethylamines, and a discussion of its potential applications in medicinal chemistry. All data is supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction and Strategic Context

1-(4-Propylphenyl)ethanamine belongs to the phenethylamine class of compounds, a structural motif of significant interest in medicinal chemistry. The phenethylamine scaffold is present in a wide array of naturally occurring and synthetic molecules with profound biological activities, including neurotransmitters like dopamine and norepinephrine, as well as a vast

number of pharmaceuticals and research chemicals.[1][2] The strategic importance of substituted phenethylamines lies in their ability to interact with various biological targets, including adrenoceptors, dopamine and serotonin transporters, and multiple receptor systems within the central nervous system.[1][3]

The specific structure of **1-(4-Propylphenyl)ethanamine**, featuring a propyl group on the phenyl ring, offers a unique lipophilic profile that can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding its fundamental physicochemical and analytical characteristics is a prerequisite for its effective use as a building block in the synthesis of novel therapeutic agents or as a tool for exploring structure-activity relationships (SAR) in drug discovery programs.[4][5] This guide serves as a foundational resource for such endeavors.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. These parameters dictate everything from appropriate solvent selection for reactions and analysis to predicting its behavior in biological systems.

General and Structural Properties

The core identity of **1-(4-Propylphenyl)ethanamine** is defined by its molecular structure and associated identifiers.

Property	Value	Source
IUPAC Name	1-(4-propylphenyl)ethan-1-amine	
Molecular Formula	C ₁₁ H ₁₇ N	PubChem
Molecular Weight	163.26 g/mol	PubChem
Canonical SMILES	CCCC1=CC=C(C=C1)C(C)N	
InChIKey	UHAQMLODFYUKOM-UHFFFAOYSA-N	PubChem
CAS Number	73441-43-7	PubChem[6]

Predicted Physical and Chemical Data

The following properties are computationally predicted and provide valuable estimates for experimental design. These values are derived from established algorithms used by chemical databases.

Property	Predicted Value	Source
pKa (strongest basic)	9.85	
logP (Octanol-Water Partition Coeff.)	2.59	
Boiling Point	234.5 ± 9.0 °C at 760 mmHg	
Flash Point	89.1 ± 11.9 °C	
Density	0.9±0.1 g/cm ³	
Refractive Index	1.509	

Note: Experimental verification of these properties is recommended for mission-critical applications.

Synthesis and Reactivity

General Synthetic Approach: Reductive Amination

A common and efficient method for synthesizing **1-(4-Propylphenyl)ethanamine** is through the reductive amination of its corresponding ketone, 1-(4-propylphenyl)ethan-1-one. This two-step, one-pot process is widely used in medicinal chemistry for its versatility and generally high yields.

A potential synthetic pathway involves:

- Reaction of the Ketone with an Amine Source: 1-(4-propylphenyl)ethan-1-one is reacted with an ammonia source (like ammonium acetate) or a primary amine to form an intermediate imine or enamine.

- Reduction of the Intermediate: A reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), is introduced to reduce the imine to the final amine product. For chiral synthesis, asymmetric reducing agents or chiral auxiliaries can be employed.[7]

Causality Note: Sodium cyanoborohydride is often preferred for its milder nature and its ability to selectively reduce the imine in the presence of the ketone, preventing unwanted side reactions. The choice of solvent (typically methanol or ethanol) is critical for solubilizing the reactants and facilitating the reaction.

Reactivity Profile

The reactivity of **1-(4-Propylphenyl)ethanamine** is primarily governed by the nucleophilic primary amine group ($-\text{NH}_2$).

- Acylation: The amine readily reacts with acyl chlorides or anhydrides to form amides.
- Alkylation: It can be alkylated using alkyl halides to form secondary or tertiary amines.
- Salt Formation: As a base, it reacts with acids to form ammonium salts, a property crucial for purification and for creating formulations with improved solubility and stability.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of **1-(4-Propylphenyl)ethanamine** is paramount. A multi-technique approach provides a self-validating system for quality control.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals would include:
 - A triplet and two multiplets for the n-propyl group protons.
 - Aromatic protons on the benzene ring (appearing as two doublets).

- A quartet for the methine proton (-CH) adjacent to the amine.
- A doublet for the methyl group (-CH₃) protons.
- A broad singlet for the amine (-NH₂) protons.
- ¹³C NMR: Shows the number of unique carbon environments. Key expected signals include those for the aliphatic carbons of the propyl and ethylamine moieties, and the aromatic carbons.[8][9] The specific chemical shifts are essential for confirming the substitution pattern on the aromatic ring.[10]

Mass Spectrometry (MS): Electron Ionization (EI) MS would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight (163.26 g/mol). Fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage at the benzylic position, providing further structural confirmation.[11]

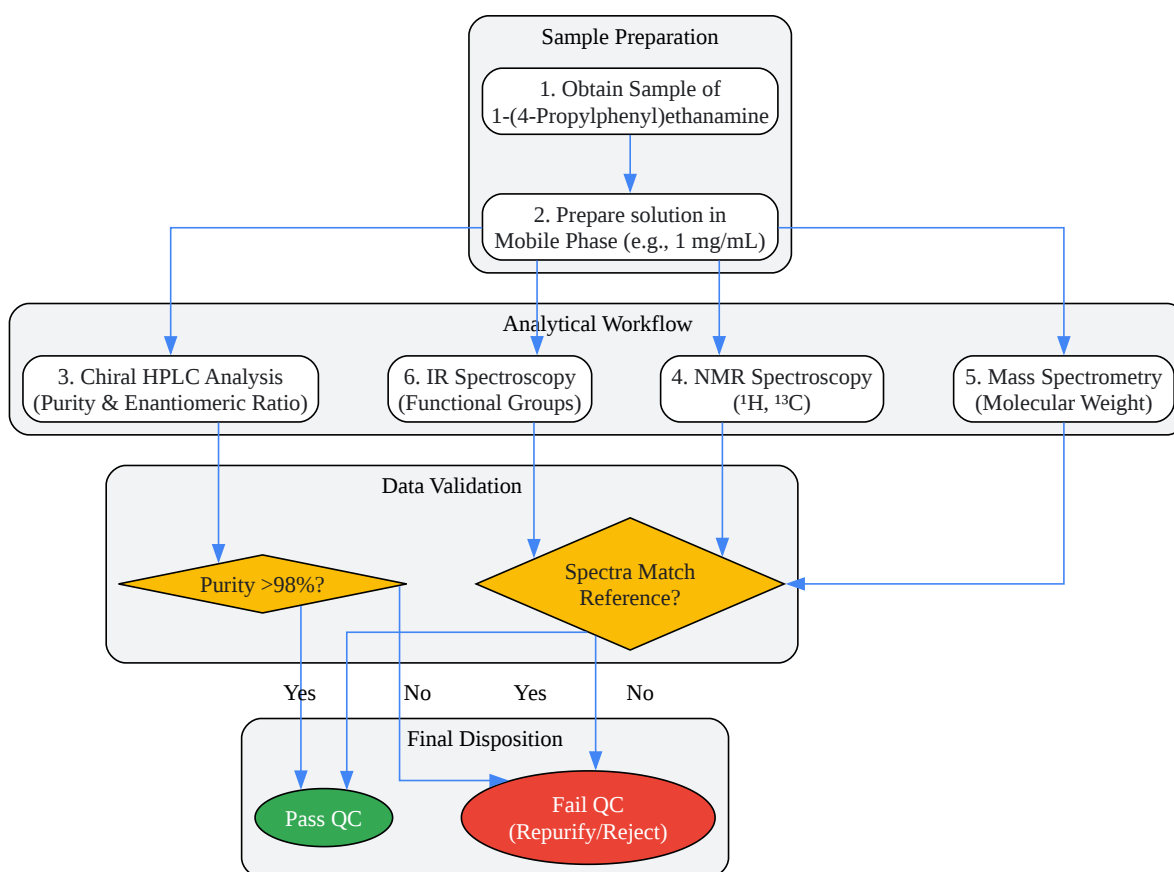
Infrared (IR) Spectroscopy: Key vibrational frequencies to confirm functional groups include:

- N-H stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ for the primary amine.
- C-H stretch (aromatic): Signals just above 3000 cm⁻¹.
- C-H stretch (aliphatic): Signals just below 3000 cm⁻¹.
- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Chromatographic Purity Assessment Workflow

Purity assessment, especially for chiral compounds like this, requires a robust chromatographic method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[12]

Workflow Diagram: Identity and Purity Verification



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Caption: Workflow for identity and purity verification.

Protocol: Chiral HPLC Method for Purity Analysis

This protocol outlines a general approach for the enantiomeric separation of primary amines like **1-(4-Propylphenyl)ethanamine**. Method optimization is essential.[13]

Objective: To determine the chemical and enantiomeric purity of a sample.

Instrumentation:

- HPLC system with UV detector
- Chiral Stationary Phase (CSP) column (e.g., Polysaccharide-based like Chiralpak series)[12]
[14]

Reagents:

- Hexane (HPLC Grade)
- Isopropanol (IPA) or Ethanol (HPLC Grade)
- Additive: Trifluoroacetic acid (TFA) or Diethylamine (DEA)

Procedure:

- Mobile Phase Preparation:
 - Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., 90:10 v/v Hexane:IPA).
 - For basic analytes like this amine, add a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape and prevent tailing.[14]
- Sample Preparation:
 - Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Column: Chiralpak AD-H (or similar)

- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Detection: UV at 220 nm or 254 nm
- Analysis:
 - Inject the sample and record the chromatogram.
 - The purity is calculated by the area percentage of the main peak(s). The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Self-Validation Principle: A successful separation is demonstrated by a resolution (R_s) value greater than 1.5 between the enantiomeric peaks, ensuring accurate quantification.^[12] The use of acidic or basic additives is a critical choice; bases like DEA are used for basic compounds to compete with the analyte for active sites on the stationary phase, leading to sharper, more symmetrical peaks.^{[14][15]}

Safety and Handling

Based on data for structurally similar compounds, **1-(4-Propylphenyl)ethanamine** should be handled with care.

- Hazards: Expected to be corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed and cause respiratory irritation.^{[6][16]}
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-(4-Propylphenyl)ethanamine is a valuable chemical intermediate with properties that make it a person of interest for research and drug development. Its characterization relies on a combination of spectroscopic and chromatographic techniques, with chiral HPLC being essential for determining enantiomeric purity. The protocols and data presented in this guide provide a solid foundation for scientists to confidently utilize, analyze, and modify this compound in their research endeavors, paving the way for the discovery of new chemical entities with potential therapeutic value.

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